molecular formula C7H12O3 B165670 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol CAS No. 131380-41-1

1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol

Cat. No. B165670
CAS RN: 131380-41-1
M. Wt: 144.17 g/mol
InChI Key: YQMLNKKSCRXBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol, also known as glycidol, is a colorless liquid organic compound. It is an epoxide and an unsaturated alcohol, which makes it a versatile chemical for various applications. Glycidol is used in the production of resins, plastics, and adhesives. It is also used as a solvent and a stabilizer in the manufacturing of cosmetics, food, and pharmaceutical products.

Mechanism of Action

Glycidol is an electrophilic compound that can react with nucleophiles such as DNA and proteins. It forms adducts with DNA that can lead to mutations and cancer. Glycidol can also react with proteins, leading to the formation of protein adducts that can cause toxicity.
Biochemical and Physiological Effects
Glycidol has been shown to cause DNA damage and mutations, leading to carcinogenesis. It has also been shown to cause developmental abnormalities in animal models. Glycidol can cause liver and kidney toxicity, as well as reproductive toxicity.

Advantages and Limitations for Lab Experiments

Glycidol is a useful chemical for studying the mechanisms of carcinogenesis and genotoxicity. However, due to its toxicity, it must be handled with care in the laboratory. The use of appropriate protective equipment and safety measures is necessary to prevent exposure.

Future Directions

Further research is needed to fully understand the mechanisms of 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol-induced carcinogenesis and genotoxicity. Future studies should focus on identifying the specific DNA and protein adducts formed by 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol and their effects on cellular function. Additionally, research should be conducted to develop safer alternatives to 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol for use in industrial applications.

Synthesis Methods

Glycidol can be synthesized through the epoxidation of allyl alcohol using hydrogen peroxide and acetic acid. The reaction takes place under mild conditions and yields a high percentage of 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol. The process can be scaled up for industrial production.

Scientific Research Applications

Glycidol has been extensively studied for its potential as a carcinogen and genotoxic agent. It has been found to cause DNA damage and mutations in various cell types. Glycidol has also been studied for its effect on the reproductive system, as it has been shown to cause developmental abnormalities in animal models.

properties

CAS RN

131380-41-1

Product Name

1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1-[3-(hydroxymethyl)oxiran-2-yl]but-3-en-1-ol

InChI

InChI=1S/C7H12O3/c1-2-3-5(9)7-6(4-8)10-7/h2,5-9H,1,3-4H2

InChI Key

YQMLNKKSCRXBJD-UHFFFAOYSA-N

SMILES

C=CCC(C1C(O1)CO)O

Canonical SMILES

C=CCC(C1C(O1)CO)O

synonyms

L-arabino-Hept-1-enitol, 5,6-anhydro-1,2,3-trideoxy- (9CI)

Origin of Product

United States

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